molecular formula C15H25ClN2O2 B6342875 Tert-butyl N-[3-(benzylamino)propyl]carbamate hydrochloride CAS No. 1423037-35-7

Tert-butyl N-[3-(benzylamino)propyl]carbamate hydrochloride

Cat. No.: B6342875
CAS No.: 1423037-35-7
M. Wt: 300.82 g/mol
InChI Key: JUIPDSRVXDXCSK-UHFFFAOYSA-N
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Description

Tert-butyl N-[3-(benzylamino)propyl]carbamate hydrochloride (CAS: 90914-08-2) is a carbamate-protected amine derivative with a benzyl-substituted propylamine backbone. It serves as a critical intermediate in organic synthesis, particularly in the preparation of sulfonamide derivatives and peptidomimetics . The compound features a tert-butyl carbamate (Boc) protecting group, which enhances stability during synthetic procedures while allowing selective deprotection under acidic conditions. Its synthesis involves acylation of cyclopropene-3-carboxylic acid with tert-butyl (3-(benzylamino)propyl)carbamate hydrochloride, followed by Boc deprotection using anhydrous HCl in dichloromethane . This compound has been utilized in the development of antibacterial agents and as a precursor for cyclization reactions to generate diazocan-2-ones .

Properties

IUPAC Name

tert-butyl N-[3-(benzylamino)propyl]carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2.ClH/c1-15(2,3)19-14(18)17-11-7-10-16-12-13-8-5-4-6-9-13;/h4-6,8-9,16H,7,10-12H2,1-3H3,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUIPDSRVXDXCSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCNCC1=CC=CC=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mixed Anhydride-Mediated Boc Protection

The tert-butoxycarbonyl (Boc) group is introduced via mixed anhydride intermediates, as demonstrated in the synthesis of lacosamide intermediates. For tert-butyl N-[3-(benzylamino)propyl]carbamate, a primary amine (e.g., 3-aminopropanol) reacts with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as N-methylmorpholine (NMM). The reaction proceeds at -10°C to 15°C in anhydrous ethyl acetate, achieving >90% yield. Critical parameters include stoichiometric control of Boc₂O (1.1–1.3 equiv) and rigorous exclusion of moisture to prevent hydrolysis.

Phase-Transfer Catalysis for Alkylation

Reductive Amination Pathways

Substrate Design and Reducing Agents

Reductive amination offers an alternative route to install the benzylamino moiety. A Boc-protected aldehyde (e.g., 3-(Boc-amino)propanal) reacts with benzylamine in the presence of sodium cyanoborohydride (NaBH₃CN) or hydrogen/palladium. This method avoids harsh alkylation conditions but requires careful pH control (pH 4–6 via acetic acid). Yields range from 70–85%, with byproducts arising from over-reduction or imine hydrolysis.

Solvent and Temperature Optimization

Tetrahydrofuran (THF) or methanol at 0–25°C provides optimal solvent systems. For example, THF stabilizes the imine intermediate, while methanol enhances NaBH₃CN solubility. Post-reaction purification via silica chromatography (hexane/ethyl acetate gradients) achieves >95% purity, as evidenced by analogous protocols.

Lithiation-Electrophilic Quench Approaches

Directed Ortho-Lithiation

Inspired by pyridine functionalization, tert-butyl carbamates undergo directed lithiation at -78°C using n-butyllithium (n-BuLi) and N,N,N',N'-tetramethylethylenediamine (TMEDA). Subsequent quenching with electrophiles (e.g., benzyl bromide) introduces the benzylamino group. However, this method faces challenges with regioselectivity and requires stoichiometric TMEDA (1.5–2.0 equiv).

Iodination and Cross-Coupling

Lithiated intermediates react with iodine to form iodinated derivatives, enabling Suzuki-Miyaura cross-coupling with benzylboronic acids. While effective for aromatic systems, this approach is less practical for aliphatic chains due to competing β-hydride elimination.

Hydrochloride Salt Formation

Acidic Workup Conditions

The free base of tert-butyl N-[3-(benzylamino)propyl]carbamate is treated with hydrochloric acid (1–2 equiv) in dichloromethane or ethyl acetate. Crystallization from hexane/ethyl acetate (8:1) yields the hydrochloride salt with >99% purity.

Purity and Stability Considerations

The hydrochloride salt exhibits enhanced stability under ambient conditions compared to the free base. Karl Fischer titration confirms water content <0.5%, critical for long-term storage.

Comparative Analysis of Methodologies

Method Yield Purity Operational Complexity
Mixed Anhydride + PTC90–97%>99%Moderate
Reductive Amination70–85%95–99%Low
Lithiation-Electrophilic30–35%85–90%High

The mixed anhydride-PTC approach balances yield and scalability, whereas reductive amination suits small-scale syntheses. Lithiation methods, while versatile, suffer from low yields and technical complexity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[3-(benzylamino)propyl]carbamate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbamates, while reduction can produce primary or secondary amines.

Scientific Research Applications

Synthetic Intermediates

Tert-butyl N-[3-(benzylamino)propyl]carbamate hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of drugs targeting neurological disorders. It is utilized in the synthesis of lacosamide, an anticonvulsant medication used to treat epilepsy. The compound acts as a precursor in the formation of derivatives that exhibit improved pharmacological properties .

Drug Development

The compound has been investigated for its potential in drug development due to its structural similarity to biologically active molecules. Its derivatives have shown promise in enhancing the efficacy and selectivity of therapeutic agents, particularly those aimed at central nervous system disorders .

Neuropharmacological Studies

A study published in a peer-reviewed journal examined the efficacy of derivatives synthesized from this compound in animal models of epilepsy. The results indicated that these derivatives exhibited significant anticonvulsant activity compared to standard treatments, highlighting their potential for further development .

Structure-Activity Relationship (SAR) Analysis

Research on the structure-activity relationship of compounds derived from this compound showed that modifications on the benzyl ring significantly influenced biological activity. A systematic SAR study revealed optimal substitutions that enhanced binding affinity to target receptors involved in neurological pathways .

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(benzylamino)propyl]carbamate hydrochloride involves its role as a protecting group for amines. The compound forms a stable carbamate linkage with the amine, preventing unwanted reactions during synthesis. This stability is achieved through the formation of a covalent bond between the nitrogen atom of the amine and the carbonyl carbon of the carbamate group. The protecting group can be removed under specific conditions, such as acidic or basic hydrolysis, to regenerate the free amine.

Comparison with Similar Compounds

Key Observations :

  • Solubility and Stability: The Boc-protected derivatives (e.g., tert-butyl (3-(methylamino)propyl)carbamate) exhibit improved solubility in organic solvents compared to their deprotected hydrochloride salts, which are hygroscopic and require anhydrous handling .
  • Biological Activity: Compounds with sulfonamido and oxoacetamide substituents (e.g., N-(3-aminopropyl)-2-(2-(dodecylsulfonamido)phenyl)-2-oxoacetamide hydrochloride) demonstrate antibacterial properties, whereas the target compound is primarily a synthetic intermediate .

Physicochemical Properties

Property Target Compound tert-Butyl (3-aminopropyl)carbamate HCl N-(3-Aminopropyl)-2-(dodecylsulfonamido)phenyl Derivative
Molecular Weight 328.84 g/mol (calculated) 211.69 g/mol 542.17 g/mol
Topological Polar Surface Area ~93 Ų ~93 Ų ~120 Ų
Complexity Moderate (305) Low (190) High (415)
Melting Point Not explicitly reported Not reported 160.0–162.3

Notes:

  • The higher complexity and polar surface area of sulfonamide-containing analogs correlate with their enhanced biological activity but reduced solubility in nonpolar solvents .
  • The target compound’s Boc group contributes to its stability during storage, whereas hydrochloride salts of simpler analogs (e.g., tert-butyl (3-aminopropyl)carbamate hydrochloride) are prone to decomposition under humid conditions .

Biological Activity

Tert-butyl N-[3-(benzylamino)propyl]carbamate hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

  • Chemical Formula : C12H18N2O2•HCl
  • Molecular Weight : 250.75 g/mol
  • CAS Number : 83948-53-2

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The compound is believed to influence various cellular pathways, potentially acting as an enzyme inhibitor or receptor modulator.

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit enzymes involved in metabolic pathways, which could lead to altered cellular functions.
  • Receptor Modulation : It may interact with neurotransmitter receptors, affecting signaling pathways associated with mood regulation and cognitive function.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth.

  • Tested Strains :
    • Staphylococcus aureus
    • Escherichia coli
    • Pseudomonas aeruginosa

Table 1 summarizes the antimicrobial efficacy based on minimum inhibitory concentration (MIC) values:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Antioxidant Activity

The compound has also demonstrated antioxidant properties, which are crucial for protecting cells from oxidative stress. Studies have shown that it can scavenge free radicals effectively.

  • DPPH Radical Scavenging Assay : The compound exhibited a dose-dependent reduction in DPPH radical concentration, indicating strong antioxidant activity.

Case Studies and Research Findings

  • In Vitro Studies : A study conducted on human cell lines revealed that this compound significantly reduced cell viability in cancerous cells while sparing normal cells, suggesting potential as an anticancer agent.
  • Neuroprotective Effects : Another study indicated that the compound could protect neuronal cells from apoptosis induced by oxidative stress, highlighting its potential in neurodegenerative disease models.
  • Pharmacokinetics : Research into the pharmacokinetic properties of the compound showed favorable absorption and distribution characteristics in animal models, suggesting its viability for therapeutic applications.

Q & A

Q. Key Considerations :

  • Reaction yields (typically 60–85%) depend on stoichiometric ratios and solvent polarity.
  • Side products (e.g., unreacted benzylamine) are removed via liquid-liquid extraction .

How is the purity and structural integrity of this compound validated in academic research?

Basic Research Question
Researchers employ a combination of analytical techniques:

  • Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica plates and UV visualization .
  • Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via 1^1H and 13^13C NMR peaks (e.g., tert-butyl group at δ 1.4 ppm, benzyl protons at δ 7.3 ppm) .
  • Elemental Analysis : Verify purity (>95%) by comparing experimental vs. theoretical C/H/N ratios .

Q. Advanced Validation :

  • High-Resolution Mass Spectrometry (HRMS) resolves isotopic patterns for precise molecular weight confirmation .
  • X-ray Crystallography (if crystalline) provides definitive stereochemical data .

What strategies optimize the yield of this compound in multi-step syntheses?

Advanced Research Question
Optimization involves systematic experimental design:

  • Design of Experiments (DoE) : Statistically model variables (temperature, catalyst loading, solvent) to identify optimal conditions .
  • Catalyst Screening : Test alternatives to EDCI/HOBt (e.g., DCC, PyBOP) for improved coupling efficiency .
  • In-line Monitoring : Use flow chemistry setups to control exothermic reactions and minimize byproducts .

Case Study :
A 2021 study achieved 92% yield by adjusting the reaction temperature to 0–5°C and using anhydrous DMF as the solvent .

How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Advanced Research Question
Contradictions (e.g., unexpected 1^1H NMR splitting) are addressed by:

Cross-Validation : Compare data with analogous compounds (e.g., tert-butyl carbamate derivatives) .

2D NMR Techniques : Use COSY and HSQC to assign overlapping proton signals .

Computational Modeling : Predict NMR shifts using DFT (Density Functional Theory) calculations .

Example : A 2019 study resolved ambiguities in benzyl proton assignments by synthesizing deuterated analogs .

What in vitro models are suitable for evaluating the biological activity of this compound?

Advanced Research Question
While direct biological data for this compound is limited, related tert-butyl carbamates are studied in:

  • Enzyme Inhibition Assays : Target proteases or kinases using fluorogenic substrates (e.g., FRET-based assays) .
  • Cell Viability Studies : Test cytotoxicity in cancer cell lines (e.g., MTT assay in HeLa cells) .

Q. Critical Findings :

  • The hydrochloride salt form exhibits greater stability than the free base (t½ >12 months at –20°C) .

What safety protocols are essential when handling this compound in the laboratory?

Basic Research Question
Adhere to OSHA and EU safety guidelines:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal .

Toxicology Note : While acute toxicity data is limited, structurally similar carbamates show LD50 >500 mg/kg (oral, rat) .

How is the environmental impact of this compound assessed in academic studies?

Advanced Research Question
Follow OECD guidelines for:

  • Aquatic Toxicity : Perform Daphnia magna immobilization tests (EC50 determination) .
  • Biodegradability : Use OECD 301F (manometric respirometry) to measure 28-day degradation .

Q. Preliminary Data :

  • LogP (octanol-water) ≈ 2.1 suggests moderate bioaccumulation potential .

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